molecular formula C4H9O5P B1229553 (3-Hydroxy-4-oxobutyl)phosphonic acid CAS No. 53478-18-5

(3-Hydroxy-4-oxobutyl)phosphonic acid

Cat. No.: B1229553
CAS No.: 53478-18-5
M. Wt: 168.08 g/mol
InChI Key: FYPZKPPLQYFQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxy-4-oxobutyl)phosphonic acid, a phosphonic acid analogue of glyceraldehyde 3-phosphate, serves as a valuable tool in biochemical and microbiological research. This compound is recognized and transported into bacterial cells, such as Escherichia coli , via the glycerol 3-phosphate transport system . Once inside the cell, it acts as a metabolic inhibitor, interfering with normal phosphoglyceride biosynthesis . Studies demonstrate that it competitively inhibits the native substrate sn-glycerol 3-phosphate in key enzymatic reactions, including those catalyzed by acyl coenzyme A:sn-glycerol-3-phosphate acyltransferase and CDP-diacylglycerol:sn-glycerol-3-phosphate phosphatidyltransferase, thereby disrupting the formation of essential phospholipids like phosphatidylglycerol . Furthermore, this phosphonate is also a substrate for glycerol 3-phosphate:NAD(P) oxidoreductase, with an apparent K_m of 182 µM, functioning as a phosphonic acid analogue of dihydroxyacetone phosphate (DHAP) . Its role extends to synthetic enzymology, where it is evaluated as a bio-isosteric substrate for DHAP-dependent aldolases, enabling the stereoselective synthesis of bio-isosteric analogs of sugar 1-phosphates . This product is intended for research purposes as a biochemical probe to study metabolic pathways and enzyme mechanisms. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53478-18-5

Molecular Formula

C4H9O5P

Molecular Weight

168.08 g/mol

IUPAC Name

(3-hydroxy-4-oxobutyl)phosphonic acid

InChI

InChI=1S/C4H9O5P/c5-3-4(6)1-2-10(7,8)9/h3-4,6H,1-2H2,(H2,7,8,9)

InChI Key

FYPZKPPLQYFQCW-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(C=O)O

Canonical SMILES

C(CP(=O)(O)O)C(C=O)O

Synonyms

3-hydroxy-4-oxobutyl-1-phosphonate
3-hydroxy-4-oxobutyl-1-phosphonate, (+-)-isome

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 4 Oxobutyl Phosphonic Acid and Its Analogs

Classical Synthetic Routes

Classical approaches typically focus on the construction of the carbon backbone and the introduction of the phosphonate (B1237965) group, often through well-established organophosphorus reactions. These routes generally produce racemic mixtures of the final product.

Arbusov Reaction-Based Approaches

The Michaelis-Arbusov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely used for synthesizing phosphonate esters. orgsyn.org The reaction mechanism involves the nucleophilic attack of a trivalent phosphorus ester, typically a trialkyl phosphite (B83602), on an alkyl halide. orgsyn.orgrsc.org This initial SN2 attack forms a phosphonium (B103445) salt intermediate. In a subsequent step, the displaced halide anion attacks one of the alkyl groups on the phosphorus, resulting in the formation of a pentavalent phosphonate ester and a new alkyl halide. orgsyn.org

Hydrolysis of Phosphonate Esters

The final step in many phosphonate syntheses is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. This dealkylation can be challenging and is a critical step for obtaining the final active compound. nih.gov Several methods are available, with the choice depending on the stability of the rest of the molecule.

Acidic Hydrolysis: The most common method involves refluxing the dialkyl phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl). nih.govresearchgate.net This procedure is effective but can be harsh, potentially causing side reactions like P-C bond cleavage if the molecule contains sensitive functional groups, such as a phenol. nih.gov

McKenna's Method: A milder, two-step alternative involves the use of bromotrimethylsilane (B50905) (BrSiMe3) followed by alcoholysis (e.g., with methanol) or hydrolysis. researchgate.netacs.org The BrSiMe3 reacts with the phosphonate ester to form a disilylated intermediate, which is readily hydrolyzed to the phosphonic acid. researchgate.net This method is particularly useful for substrates that are sensitive to strong acidic conditions. acs.org

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acidic HydrolysisConcentrated HCl in waterReflux, 1-12 hoursSimple, common reagents, easy workup (distillation of excess acid/water). researchgate.netHarsh conditions, not suitable for acid-sensitive molecules, potential for P-C bond cleavage. nih.gov
McKenna's Method1. Bromotrimethylsilane (BrSiMe3) 2. Methanol or WaterStep 1: Room temperature or gentle heating. Step 2: Addition of alcohol or water.Mild conditions, suitable for sensitive substrates, volatile byproducts. researchgate.netacs.orgRequires stoichiometric use of silylating agent, two-step process.

Multi-Step Conversions from Precursors

The synthesis of (3-Hydroxy-4-oxobutyl)phosphonic acid and its analogs is typically achieved through a multi-step sequence that builds the molecule from simpler, commercially available precursors. An illustrative example is the efficient four-step synthesis of the analog (4-hydroxy-3-oxobutyl)phosphonic acid, which serves as a bio-isosteric substrate for DHAP aldolase (B8822740). nih.gov

The synthesis commences with 4-ethoxy-1-hydroxybutane-2-one. The key steps generally involve:

Protection of the Ketone: The ketone functionality is often protected as a ketal (e.g., a dioxolane) to prevent it from reacting in subsequent steps.

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by tosylation or conversion to an alkyl halide.

Arbusov Reaction: The activated precursor is reacted with a trialkyl phosphite (e.g., triethyl phosphite) to form the diethyl phosphonate ester.

Deprotection and Hydrolysis: The protecting group on the ketone is removed, and the phosphonate ester is hydrolyzed to the final phosphonic acid, typically using one of the methods described in section 2.1.2.

Enantioselective Synthesis

Producing a single enantiomer of a chiral molecule like this compound is crucial, as biological activity is often specific to one stereoisomer. Enantioselective methods aim to control the formation of the chiral center, which in this case is the carbon bearing the hydroxyl group (C3).

Chiral Auxiliaries in Stereocontrolled Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam are widely used for their high stereocontrol in reactions such as alkylations and aldol (B89426) additions. wikipedia.orgresearchgate.net

In the context of synthesizing chiral hydroxy phosphonates, a chiral auxiliary can be attached to the phosphorus atom. For instance, an H-phosphonate bearing a chiral auxiliary like TADDOL can be used in the hydrophosphonylation of aldehydes. rsc.org This approach involves the base-mediated addition of the chiral H-phosphonate to an aldehyde precursor of the target molecule. The rigid chiral environment provided by the auxiliary directs the nucleophilic attack to one face of the aldehyde, resulting in the formation of one diastereomer in excess. rsc.org Subsequent mild cleavage of the auxiliary from the phosphonate yields the enantiomerically enriched α-hydroxyphosphonic acid. rsc.org This strategy offers a powerful way to set the stereochemistry of the hydroxyl-bearing carbon.

Enzymatic Synthesis Approaches

Enzymes are highly efficient and stereoselective catalysts, making them ideal for the synthesis of chiral compounds. For analogs of this compound, aldolase enzymes have proven particularly effective. nih.gov

Several dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases have been shown to accept the analog (4-hydroxy-3-oxobutyl)phosphonic acid as a substrate donor. nih.gov These enzymes, which belong to both Type I (forming a Schiff base intermediate) and Type II (requiring a Zn2+ cofactor) mechanistic classes, catalyze the stereoselective addition of the phosphonate to various simple aldehydes. This enzymatic aldol addition generates bio-isosteric analogs of sugar 1-phosphates with high yields and excellent stereocontrol. nih.gov The specific stereochemical outcome is dependent on the particular aldolase used.

Enzyme TypeCatalytic MechanismSubstrate AnalogReactionOutcome
DHAP-dependent Aldolase (Type I)Schiff base formation(4-hydroxy-3-oxobutyl)phosphonic acidStereoselective aldol addition to aldehydesHigh yield of chiral phosphonate analogs. nih.gov
DHAP-dependent Aldolase (Type II)Zn2+ catalysis(4-hydroxy-3-oxobutyl)phosphonic acidStereoselective aldol addition to aldehydesHigh yield of chiral phosphonate analogs. nih.gov

Other enzymatic methods for preparing chiral phosphonates include the kinetic resolution of racemic mixtures and the asymmetric reduction of α-keto phosphonates using enzymes or whole-cell systems like baker's yeast. scilit.com

Resolution Techniques for Stereoisomer Isolation

The biological activity of this compound is often stereospecific, necessitating effective methods for the separation of its enantiomers and diastereomers. Enzymatic kinetic resolution has emerged as a powerful tool for obtaining enantiomerically pure hydroxyphosphonates.

One prominent method involves the use of lipases for the enantioselective acylation of the racemic hydroxyphosphonate. In a typical procedure, the racemic mixture is treated with an acylating agent, such as vinyl acetate, in the presence of a lipase, for instance, from Candida antarctica. This results in the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer by standard chromatographic techniques. The enantiomeric excess (ee) of the resolved products can be very high, often exceeding 99%.

Another approach is the dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This is often achieved using a ruthenium catalyst to facilitate the racemization of the unreacted alcohol, thereby theoretically allowing for a 100% yield of the desired acylated enantiomer.

Resolution TechniqueEnzyme/CatalystTypical Acylating AgentOutcome
Enzymatic Kinetic ResolutionLipase (e.g., from Candida antarctica)Vinyl AcetateSeparation of enantiomers via selective acylation
Dynamic Kinetic ResolutionLipase + Ruthenium CatalystVinyl AcetateHigh-yield synthesis of a single enantiomer

Preparation of Salt Forms for Research Applications

For many research applications, particularly in biological assays, the preparation of salt forms of this compound is necessary to improve solubility and stability in aqueous media. The monosodium salt is a commonly prepared form.

The synthesis of the monosodium salt of this compound can be achieved by carefully neutralizing the phosphonic acid with one equivalent of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in an appropriate solvent system, typically a mixture of water and an alcohol. The resulting salt can then be isolated by precipitation or lyophilization. It is crucial to control the stoichiometry of the base to avoid the formation of the disodium (B8443419) salt.

Synthesis of Modified Analogs and Isosteres

To probe structure-activity relationships and modulate the physicochemical properties of this compound, various modified analogs and isosteres have been synthesized.

Phosphonohydroxamic Acid Derivatives Synthesis

Phosphonohydroxamic acids are important analogs due to their metal-chelating properties, which can enhance their inhibitory activity against certain metalloenzymes. The synthesis of these derivatives from β-keto phosphonates is a common strategy. The β-keto phosphonate precursor can be prepared from the corresponding ester via a Claisen-like condensation.

The conversion to the phosphonohydroxamic acid typically involves the reaction of the phosphonate ester with hydroxylamine (B1172632). This reaction is often carried out in the presence of a base to generate the more nucleophilic hydroxylamine anion. The choice of solvent and reaction conditions is critical to ensure good yields and prevent side reactions.

Starting MaterialKey ReagentProduct
Diethyl (3-oxo-4-hydroxybutyl)phosphonateHydroxylamine hydrochloride, Base(3-Hydroxy-4-oxobutyl)phosphonohydroxamic acid

β-Oxa and γ-Oxa Isostere Development

The replacement of a methylene (B1212753) group with an oxygen atom to create β-oxa or γ-oxa isosteres can significantly impact the conformation and biological activity of the molecule.

The synthesis of β-oxa isosteres can be approached by reacting a protected hydroxyacetaldehyde with a phosphite under Arbuzov reaction conditions. For example, the synthesis of a β-oxa analog of a related compound, fosmidomycin (B1218577), involved the reaction of a protected 2-hydroxyethoxyacetaldehyde with a suitable phosphite, followed by deprotection.

The development of γ-oxa isosteres is more complex and can involve multi-step synthetic sequences. One potential strategy involves the ring-opening of a suitable epoxide with a phosphonate-containing nucleophile, followed by further functional group manipulations. General synthetic routes to γ-phostams (1,2-azaphospholidine 2-oxides) have been developed, which could potentially be adapted for the synthesis of γ-oxa phosphonate isosteres.

Fluoro-Substituted Phosphonate Analogs

The introduction of fluorine atoms can alter the electronic properties, metabolic stability, and binding affinity of the molecule. The synthesis of fluoro-substituted analogs of this compound can be achieved through various fluorination strategies.

For the synthesis of 3-fluoro analogs, a common approach is the electrophilic fluorination of a suitable enolate precursor of a β-keto phosphonate. For instance, an N-protected 4-oxo-proline derivative has been successfully fluorinated at the 3-position using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). A similar strategy could be adapted for the corresponding acyclic β-keto phosphonate.

The synthesis of 4-fluoro analogs can be more challenging. One potential route involves the use of a fluorinated building block, such as 4-fluoro-3-hydroxybenzoic acid, which can be synthesized from 4-fluorophenol. This building block would then need to be elaborated through a series of reactions to introduce the phosphonate moiety.

Analog TypeSynthetic StrategyKey Reagents/Precursors
3-Fluoro AnalogElectrophilic fluorination of a β-keto phosphonate enolateβ-keto phosphonate, Electrophilic fluorine source (e.g., NFSI)
4-Fluoro AnalogElaboration of a fluorinated building block4-Fluoro-3-hydroxybenzoic acid

Biochemical and Enzymatic Interaction Studies

Enzyme Target Identification and Characterization

Glycerol-3-Phosphate Acyltransferase (GPAT) Interaction Studies

(3-Hydroxy-4-oxobutyl)phosphonic acid has been identified as a competitive inhibitor of sn-glycerol 3-phosphate in the reaction catalyzed by acyl-coenzyme A:sn-glycerol-3-phosphate acyltransferase (GPAT). nih.gov This enzyme catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids. The inhibitory action of the phosphonate (B1237965) is attributed to its structural similarity to the natural substrate, glyceraldehyde 3-phosphate. nih.gov While the competitive nature of the inhibition is established, specific kinetic data such as the inhibition constant (Ki) have not been detailed in the available literature. Studies have shown that this inhibition affects the accumulation of phosphoglycerides in Escherichia coli. nih.gov

CDP-Diacylglycerol:sn-Glycerol-3-Phosphate Phosphatidyltransferase Interactions

In the pathway for phospholipid biosynthesis, this compound also acts as a competitive inhibitor of CDP-diacylglycerol:sn-glycerol-3-phosphate phosphatidyltransferase. nih.gov This enzyme is responsible for the synthesis of phosphatidylglycerophosphate, a precursor to phosphatidylglycerol and cardiolipin. Similar to its interaction with GPAT, the inhibitory effect stems from its analogy to sn-glycerol 3-phosphate. nih.gov The competitive inhibition by the phosphonate leads to a significant reduction in the accumulation of phosphatidylglycerol. nih.gov Quantitative data regarding the inhibition constant (Ki) for this interaction are not currently available in published research.

L-Glyceraldehyde 3-Phosphate:NADPH Oxidoreductase as a Substrate/Inhibitor

Research has demonstrated that this compound can act as a substrate for L-glyceraldehyde 3-phosphate:NADPH oxidoreductase. nih.gov This enzyme catalyzes the NADPH-dependent reduction of L-glyceraldehyde 3-phosphate to sn-glycerol 3-phosphate. The phosphonic acid analog is recognized by the reductase, exhibiting an apparent Michaelis constant (Km) of 280 µM. nih.gov This indicates a lower affinity for the enzyme compared to the natural substrate, L-glyceraldehyde 3-phosphate, which has an apparent Km of 28 µM. nih.gov

Table 1: Kinetic Parameters for L-Glyceraldehyde 3-Phosphate:NADPH Oxidoreductase

SubstrateApparent Km (µM)
L-Glyceraldehyde 3-phosphate28
This compound280

Dihydroxyacetone-Dependent Aldolase (B8822740) Substrate Mimicry

This compound has been investigated as a bio-isosteric substrate mimic for dihydroxyacetone-dependent aldolases. scispace.com These enzymes, which include both type I (Schiff base forming) and type II (Zn2+-dependent) aldolases, have been shown to accept this phosphonomethyl analog as an aldol (B89426) donor. scispace.com They catalyze the stereoselective addition of the phosphonate to various simple aldehydes, resulting in the formation of bio-isosteric analogs of sugar 1-phosphates in high yields. scispace.com This substrate mimicry highlights the potential of using this compound in the enzymatic synthesis of novel phosphonate-containing compounds. The acceptance by different aldolases underscores the versatility of this compound in biocatalytic applications. scispace.com

1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR) Inhibition

There is currently no direct scientific literature available that documents the investigation of this compound as an inhibitor of 1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR). DXR is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis and a target for the development of antimicrobial agents. While numerous studies have focused on the inhibition of DXR by other phosphonate compounds, such as fosmidomycin (B1218577) and its analogs, research specifically detailing the interaction of this compound with DXR has not been reported. nih.govacs.orgingentaconnect.com

Other Investigated Enzymatic Pathways

Studies on the metabolic fate of the related compound, 3,4-dihydroxybutyl-1-phosphonate, in Escherichia coli have suggested the involvement of other enzymatic pathways in its degradation. acs.org While the primary metabolic pathway for this analog involves its incorporation into a phosphonic acid analog of phosphatidylglycerophosphate, evidence of its degradation into other labeled products indicates the action of enzymes other than the known glycerol-3-phosphate dehydrogenases. acs.org This suggests that this compound may also be a substrate for other, as yet uncharacterized, metabolic enzymes. However, specific details regarding these alternative pathways and the enzymes involved remain to be elucidated.

Mechanisms of Enzymatic Inhibition and Activation

The primary mechanism through which this compound interacts with enzymes is by acting as an analog of natural substrates. This mimicry allows it to bind to enzyme active sites, leading to either inhibition of the enzyme or participation in the catalytic reaction as a substrate alternative.

While this compound is categorized under the MeSH term of "Enzyme Inhibitors," specific kinetic data, such as the inhibition constant (K_i) defining its potency as a competitive inhibitor, are not extensively detailed in the available research. nih.gov Competitive inhibition occurs when an inhibitor molecule, which structurally resembles the substrate, binds to the active site of an enzyme and prevents the actual substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Although its function as a substrate analog for certain enzymes is established, its characterization purely as a competitive inhibitor with corresponding kinetic parameters remains less explored.

The available scientific literature primarily describes this compound as a substrate mimic or analog rather than a transition state mimic. nih.gov Transition state analogs are potent inhibitors that bind tightly to an enzyme by structurally and electronically resembling the high-energy transition state of a reaction. In contrast, this compound is noted for its ability to act as a bio-isosteric substrate, indicating it mimics the ground state of the natural substrate, dihydroxyacetone phosphate (B84403) (DHAP), allowing it to be accepted as a donor substrate by certain enzymes. nih.gov

This compound is a well-documented substrate analog for several key enzymes in carbohydrate metabolism. It functions as a phosphonomethyl substrate mimic of dihydroxyacetone phosphate (DHAP). nih.gov This allows it to serve as an alternative donor substrate for various dihydroxyacetone-dependent aldolases, which catalyze its stereoselective addition to aldehyde acceptors. nih.gov

Furthermore, it demonstrates significant activity as a substrate for rabbit muscle L-glycerol-3-phosphate dehydrogenase (GPDH). nih.gov This enzyme catalyzes the reversible oxidation of sn-glycerol 3-phosphate to DHAP. The phosphonate analog is effectively processed by GPDH, confirming its role as a functional substitute for the natural substrate in this reaction. nih.govnih.gov

Enzymatic Activity of this compound

Enzyme Role of Compound Organism/Tissue Source
Dihydroxyacetone-dependent Aldolases Substrate Mimic (Aldol Donor) Not specified

The ability of this compound to interact with a range of enzymes provides insight into its binding characteristics. Studies have shown its acceptance by both major classes of dihydroxyacetone-dependent aldolases: Type I aldolases, which form a Schiff base intermediate with the substrate, and Type II aldolases, which utilize a zinc ion (Zn²⁺) for catalysis. nih.gov This indicates that the phosphonate can effectively bind within the distinct active site environments of both enzyme types.

In its interaction with glycerol-3-phosphate dehydrogenase, the compound binds to the substrate-binding domain of the enzyme. wikipedia.org GPDH is typically composed of two main domains: an N-terminal domain for binding the cofactor NAD⁺ and a C-terminal domain that binds the substrate, in this case, this compound. wikipedia.org

Metabolic Pathway Perturbation and Elucidation

By mimicking natural metabolites, phosphonate analogs like this compound can be used to probe and perturb metabolic pathways, offering a method to study their regulation and dynamics.

This compound is a structural and functional analog of sn-glycerol 3-phosphate. nih.gov The natural substrate, sn-glycerol 3-phosphate, is a cornerstone of lipid metabolism, serving as the primary backbone for the synthesis of all phosphoglycerides (phospholipids). wikipedia.orgwikipedia.org Enzymes such as GPDH play a crucial role in linking carbohydrate and lipid metabolism by producing this key precursor. wikipedia.org

Given its nature as an analog, this compound has the potential to interfere with phosphoglyceride biosynthesis. A related analog, 3,4-dihydroxybutyl-1-phosphonate, is actively transported into Escherichia coli via the sn-glycerol 3-phosphate transport system. nih.gov This suggests that this compound could similarly enter cells and compete with the endogenous pool of sn-glycerol 3-phosphate. By competing for the active sites of enzymes involved in the initial steps of phospholipid synthesis, the analog could perturb the normal flux of this critical metabolic pathway.

Table of Mentioned Compounds

Compound Name
This compound
3,4-dihydroxybutyl-1-phosphonate
Dihydroxyacetone phosphate (DHAP)
Glyceraldehyde-3-phosphate
L-glycerol-3-phosphate
sn-glycerol 3-phosphate
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

Impact on Isoprenoid Biosynthesis Pathways (e.g., MEP Pathway)

This compound and its analogs have been investigated for their interaction with the non-mevalonate pathway, or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a crucial route for isoprenoid biosynthesis in most bacteria, parasites like Plasmodium falciparum, and plant plastids. nih.govnih.govnih.gov This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in animals and fungi, making it an attractive target for antimicrobial and herbicidal agents. nih.govnih.gov

The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov The second step involves the conversion of DXP to MEP, a reaction catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). nih.gov Research has focused on synthesizing phosphonate analogs that can act as substrates or inhibitors for the enzymes in this pathway.

One such study investigated (3R,4S)-3,4-dihydroxy-5-oxohexylphosphonic acid, a structural analog of DXP. rsc.org The study aimed to determine if this phosphonate could inhibit the DXR enzyme from Escherichia coli. The results indicated that the compound did not inhibit the enzyme nor did it prevent bacterial growth, even at high concentrations. rsc.org Instead, the DXP analog was recognized as a substrate by DXR and was converted into (3R,4R)-3,4,5-trihydroxy-3-methylpentylphosphonic acid, which is an isosteric analog of the natural product, 2-C-methyl-D-erythritol 4-phosphate (MEP). rsc.org However, the enzyme's efficiency with the phosphonate analog was lower than with its natural substrate, DXP. This suggests that while the structural mimicry is sufficient for enzyme recognition and conversion, the replacement of the phosphate oxygen bridge with a methylene (B1212753) group may hinder optimal binding to the enzyme's active site.

Other phosphonate derivatives, such as fosmidomycin and its analogs, are known potent inhibitors of DXR, demonstrating that phosphonates can effectively target the MEP pathway. nih.gov The differential effects of various phosphonate analogs highlight the structural specificity required for enzyme inhibition versus substrate conversion.

Table 1: Interaction of DXP Analog with E. coli DXR Enzyme

Compound Target Enzyme Organism Finding Reference
(3R,4S)-3,4-dihydroxy-5-oxohexylphosphonic acid 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) Escherichia coli Did not inhibit DXR; acted as a substrate, converting to a MEP analog with reduced efficiency. rsc.org
Fosmidomycin 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) Escherichia coli, Zymomonas mobilis Specific inhibitor of the enzyme.

Tracing Metabolic Flux with Labeled Analogs

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. The use of isotopically labeled substrates, such as those containing ¹³C, allows researchers to trace the path of atoms through metabolic pathways. While specific studies tracing labeled analogs of this compound are not detailed in the provided results, the methodology is widely applied to understand cellular metabolism, including that of related compounds.

For instance, ¹³C-metabolic flux analysis has been employed to characterize the fluxome of Pichia pastoris strains engineered to produce 3-hydroxypropionic acid (3-HP). nih.govnih.gov This high-throughput platform provides comprehensive maps of carbon flux distribution in the central carbon metabolism. nih.gov By growing the microorganisms on ¹³C-labeled glycerol (B35011) and analyzing the isotopic labeling patterns in proteinogenic amino acids and other metabolites, researchers can deduce the active metabolic routes and their relative contributions. nih.gov

This approach reveals how genetic modifications impact metabolic phenotypes. For example, in the 3-HP producing P. pastoris, ¹³C-MFA showed that overexpressing a cytosolic NADH kinase led to a reduction in the metabolic fluxes of the pentose (B10789219) phosphate pathway (PPP). nih.gov Conversely, enhancing the cytosolic acetyl-CoA synthesis pathway resulted in an increase in PPP fluxes. nih.gov These insights are critical for rational metabolic engineering to improve the production of desired chemicals.

A similar strategy could be applied to this compound analogs. By synthesizing a ¹³C-labeled version of the compound, it would be possible to:

Track its uptake and subsequent conversion by cellular enzymes, as seen with the DXP analog converted by DXR.

Quantify the flux through the MEP pathway or other metabolic routes it might enter.

Identify any metabolic bottlenecks or alternative fates of the compound within the cell.

This technique provides a quantitative understanding of the metabolic consequences of introducing phosphonate analogs into a biological system, moving beyond simple enzyme inhibition or substrate conversion assays.

Investigating Cellular Transport Mechanisms of Phosphonate Analogs

The entry of phosphonates into cells is a critical first step for their metabolic activity. As charged molecules, they generally cannot diffuse freely across biological membranes and require dedicated transport systems. mdpi.com

In Bacteria: Bacteria have evolved specific systems to uptake phosphonates, particularly in phosphate-limited environments where phosphonates can serve as an alternative phosphorus source. mdpi.com The most well-characterized bacterial phosphonate transporter is the PhnCDE system, an ATP-binding cassette (ABC) transporter. frontiersin.orgresearchgate.net The PhnCDE transporter consists of a periplasmic substrate-binding protein (PhnD), a transmembrane permease (PhnE), and an ATPase component (PhnC). frontiersin.orgnih.gov The gene encoding the PhnD periplasmic binding protein is widely distributed across bacteria. frontiersin.org

Studies in E. coli have shown that the PhnCDE system is not only responsible for the uptake of various phosphonates but can also transport inorganic phosphate (Pi). researchgate.netnih.gov In fact, in strains where the primary phosphate transport systems (PitA and Pst) are knocked out, the PhnCDE system can be activated to support bacterial growth using phosphate as the sole phosphorus source. researchgate.netnih.gov This indicates a degree of promiscuity in the transporter's substrate recognition.

In Plants: In plants, the uptake of phosphate from the soil is primarily mediated by the PHT1 family of high-affinity phosphate transporters. nih.govnih.gov These transporters are located in the plasma membrane of root cells. oup.com Research has demonstrated that PHT1 transporters can also facilitate the uptake of phosphate analogs such as phosphite (B83602) and arsenate. nih.gov This transport is typically coupled with the movement of protons across the membrane. nih.gov Given that plant PHT1 transporters can import phosphite, it is plausible that they are also involved in the uptake of other phosphonate compounds from the soil into the roots. Once inside the plant, these compounds would then need to traverse other membranes to reach their subcellular destinations, a process which may involve other organellar transporters. nih.gov

Table 2: Cellular Transport Systems for Phosphonates and Their Analogs

Transport System Organism Type Location Substrates Transport Mechanism Reference
PhnCDE Bacteria (e.g., E. coli) Inner Membrane Phosphonates, Inorganic Phosphate ABC Transporter frontiersin.orgresearchgate.netnih.gov
PHT1 Family Plants Plasma Membrane (primarily roots) Inorganic Phosphate, Phosphite, Arsenate Proton Co-transport nih.govoup.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Elucidation of Key Structural Features for Enzymatic Interaction

The enzymatic activity of (3-Hydroxy-4-oxobutyl)phosphonic acid is intrinsically linked to its specific chemical structure. The phosphonate (B1237965) group, the hydroxyl and oxo functionalities, and the length and stereochemistry of the carbon chain all play critical roles in its recognition and processing by enzymes.

The phosphonate group is a cornerstone of the molecular architecture of this compound, primarily serving as a non-hydrolyzable isostere of a phosphate (B84403) group. This characteristic is fundamental to its biological activity, as many enzymes that interact with this compound are those that naturally bind phosphorylated substrates. The carbon-phosphorus (C-P) bond in the phosphonate moiety is resistant to enzymatic cleavage by phosphatases, which readily hydrolyze the oxygen-phosphorus (O-P) bond of phosphate esters. This stability makes phosphonate-containing molecules like this compound valuable tools for studying enzyme mechanisms and for developing therapeutic agents with a longer biological half-life.

In the context of aldolases, which are a key target of this compound, the phosphonate group mimics the phosphate of the natural substrate, dihydroxyacetone phosphate (DHAP). nih.gov This mimicry allows the molecule to enter the active site and interact with the enzyme. For instance, in type II aldolases, which are metalloenzymes, the phosphonate group can coordinate with the active site metal ion (typically Zn²⁺), contributing significantly to the binding affinity. nih.gov In type I aldolases, the phosphonate group is crucial for the initial binding and proper orientation of the molecule within the active site to allow for the subsequent formation of a Schiff base intermediate. nih.gov

Furthermore, in other enzyme systems, such as those involving serine proteases, the phosphonate group of inhibitor molecules can form a covalent bond with the catalytic serine residue in the active site. This results in the formation of a stable, "aged" complex that irreversibly inhibits the enzyme. While not directly demonstrated for this compound in this context, this mechanism is a well-established principle for phosphonate-based inhibitors.

The hydroxyl and oxo (or keto) groups are critical for the specific recognition and catalytic processing of this compound by its target enzymes. As a β-hydroxy ketone, the relative positioning of these two functional groups is key to its reactivity.

The oxo group at the C-3 position is essential for its role as a substrate for aldolases. In the mechanism of type I aldolases, this keto group reacts with the ε-amino group of a lysine (B10760008) residue in the active site to form a Schiff base, a key intermediate in the aldol (B89426) addition reaction. nih.gov For type II aldolases, the oxo group, in conjunction with the adjacent hydroxyl group, is involved in the coordination of the catalytic metal ion.

The interplay between the hydroxyl and oxo groups is also vital for the compound's chemical stability and reactivity. The β-hydroxy ketone motif is a common feature in many biological molecules and is recognized by a wide range of enzymes.

The four-carbon chain of this compound is a significant determinant of its biological activity. Studies comparing the effects of phosphonic acid analogues with varying chain lengths have shown that the four-carbon backbone is optimal for interaction with certain enzymes. For example, in studies on Escherichia coli, a four-carbon phosphonate was found to be a more effective growth inhibitor than a three-carbon analogue, highlighting the importance of chain length for transport into the cell or for interaction with the target enzyme.

Stereochemistry is another critical factor that dictates the biological activity of this compound. Enzymes are chiral catalysts and, as such, often exhibit a high degree of stereoselectivity towards their substrates and inhibitors. The biological activity of many phosphonic acids is known to be dependent on their stereochemical configuration. For instance, in a related compound, 3-amino-4-(3-hexylphenylamino)-4-oxobutyl phosphonic acid, the (R)-enantiomer (W146) was found to be a potent and selective antagonist of the S1P₁ receptor, while the corresponding (S)-enantiomer (W140) was inactive. nih.gov This stark difference in activity underscores the importance of the three-dimensional arrangement of the functional groups for proper binding to the target receptor.

In the case of this compound, its interaction with dihydroxyacetone-dependent aldolases is also stereoselective. nih.gov Different aldolases can have different stereospecificities, and the stereochemical outcome of the aldol addition reaction when this compound is used as a substrate depends on the specific enzyme used. nih.gov This indicates that the enzyme's active site can distinguish between the prochiral faces of the ketone, leading to the formation of a product with a specific stereochemistry.

Design Principles for Enhanced Affinity and Specificity

The knowledge gained from SAR and SMR studies has paved the way for the rational design of novel analogues of this compound with improved properties. The goal of these design efforts is typically to enhance the affinity of the molecule for its target enzyme, increase its specificity to reduce off-target effects, and improve its pharmacokinetic properties.

A key strategy in the design of analogues of this compound is the principle of isosteric replacement. As previously mentioned, the phosphonate group is an isostere of a phosphate group. This principle can be extended to other parts of the molecule. For example, the hydroxyl group could be replaced by other functional groups that can act as hydrogen bond donors or acceptors, such as an amino group or a thiol group. The oxo group could be modified to a hydroxyl group to create a diol, or it could be part of a more complex ring system.

This compound itself was designed as an isostere of dihydroxyacetone phosphate (DHAP). nih.govresearchgate.net This rational design approach has proven successful, as the compound is indeed a substrate for DHAP-dependent aldolases. nih.gov The replacement of the phosphate ester oxygen with a methylene (B1212753) group to create the phosphonate confers the desired resistance to hydrolysis while maintaining the key binding interactions.

Further modifications could involve the replacement of the butyl chain with other linkers of similar length and flexibility. For instance, incorporating ether or thioether linkages could alter the compound's polarity and conformational preferences, potentially leading to improved binding or altered specificity.

The introduction of substituents at various positions on the this compound scaffold can have a profound impact on its enzyme binding affinity and specificity. The strategic placement of substituents can be used to probe the topology of the enzyme's active site and to exploit additional binding interactions.

For example, adding substituents to the carbon backbone could lead to enhanced van der Waals interactions with hydrophobic pockets in the active site. The size, shape, and lipophilicity of these substituents would be critical determinants of their effect on binding. While specific studies on the effect of a wide range of substituents on this compound are not extensively reported, general principles from medicinal chemistry suggest that small alkyl groups or aromatic rings could be introduced to explore such interactions.

Modification of the phosphonate group itself is another avenue for enhancing binding. Esterification of the phosphonate with different alcohol groups can create prodrugs with improved cell permeability. The nature of these ester groups can also influence the rate of their hydrolysis to the active phosphonic acid within the cell.

The table below summarizes the kinetic parameters of this compound with a specific enzyme, illustrating its role as a substrate.

EnzymeSubstrateKm (µM)
L-glyceraldehyde-3-phosphate:NADPH oxidoreductaseThis compound280

This data, while limited, provides a quantitative measure of the affinity of the enzyme for the compound and serves as a baseline for the evaluation of newly designed analogues. The rational design of new inhibitors and substrates based on the structure of this compound is an active area of research with the potential to yield novel therapeutic agents and biochemical tools.

Stereoisomeric Activity Profiles

The biological activity of this compound is intrinsically linked to its role as an analog of key metabolic intermediates, such as dihydroxyacetone phosphate (DHAP) and sn-glycerol 3-phosphate. Its ability to interact with enzymes that recognize these natural substrates is highly dependent on its stereochemical configuration.

Research into the enzymatic processing of this compound has revealed a significant degree of stereoselectivity. Several dihydroxyacetone-dependent aldolases, which are enzymes that catalyze aldol addition reactions in metabolic pathways, have been shown to utilize this compound as a substrate. nih.gov Notably, these enzymes facilitate the stereoselective addition of the phosphonate to various aldehydes, indicating that the enzyme's active site can distinguish between the prochiral faces of the ketone or that the enzyme selectively binds one enantiomer of the racemic phosphonate. nih.gov This enzymatic discrimination underscores the importance of the hydroxyl group's orientation for productive binding and catalysis.

Further evidence for the stereospecificity of its biological interactions comes from studies on its metabolic fate. In Escherichia coli, the related compound 3,4-dihydroxybutyl-1-phosphonate, which can be formed from the reduction of this compound, is metabolized in a stereospecific manner. It has been demonstrated that the D-enantiomer is specifically incorporated into a phosphonic acid analog of phosphatidylglycerophosphate. This highlights that the enzymatic machinery responsible for lipid biosynthesis in these organisms can discern the stereochemistry at the carbon bearing the hydroxyl group.

While direct comparative studies quantifying the inhibitory or substrate activity of the isolated (R)- and (S)-enantiomers of this compound are not extensively detailed in the public domain, the collective evidence from studies on its enzymatic transformations strongly supports a distinct activity profile for each stereoisomer. The precise nature and magnitude of these differences—for instance, which enantiomer is a more potent inhibitor or a more efficient substrate for a given enzyme—remain a subject for more focused investigation.

The table below summarizes the key findings related to the stereoisomeric activity of this compound and its analogs, illustrating the principle of stereochemical influence on biological function.

Compound/SystemEnzyme/ProcessObservationImplication for this compound
This compound (racemic)Dihydroxyacetone-dependent aldolasesServes as a substrate for stereoselective addition to aldehydes. nih.govThe (R)- and (S)-enantiomers likely exhibit different substrate efficiencies and/or product stereochemistries.
3,4-Dihydroxybutyl-1-phosphonateE. coli lipid biosynthesisThe D-enantiomer is selectively incorporated into a lipid analog.The stereochemistry at the C3 position is critical for recognition by metabolic enzymes.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme, to form a stable complex. This method is crucial for understanding the binding mode of (3-Hydroxy-4-oxobutyl)phosphonic acid and its analogs to their biological targets.

A primary target for fosfomycin (B1673569), and by extension its derivatives, is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall biosynthesis. nih.govnih.govacs.org Docking studies have been instrumental in elucidating the interactions within the MurA active site. researchgate.netresearchgate.net These simulations show that fosfomycin binds covalently to a key cysteine residue (Cys115 in E. coli) in the active site, thereby inactivating the enzyme. acs.orgresearchgate.net The phosphonate (B1237965) group of the ligand is critical for its binding and activity.

In the context of drug resistance, molecular docking has also been used to study the interactions with resistance enzymes like FosA and FomA. nih.govnih.gov For instance, simulations of FomA, a fosfomycin resistance kinase, have detailed the roles of catalytic residues such as Lys18, His58, and Thr210 in the formation of the enzyme-substrate complex. nih.gov Such studies provide a molecular-level understanding that can guide the development of new antibiotics that can evade these resistance mechanisms.

Target Enzyme Key Interacting Residues Significance of Interaction Reference
MurACys115Covalent bond formation leading to irreversible inhibition. acs.orgresearchgate.net
FomALys18, His58, Thr210Catalytic activity in fosfomycin inactivation. nih.gov
FosATyr39Facilitates nucleophilic attack leading to epoxide ring-opening. nih.gov

Molecular Dynamics Simulations of Binding Events

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the binding process and the conformational changes that occur in both the ligand and the enzyme over time.

MD simulations have been employed to study the structural changes induced by fosfomycin binding to resistance enzymes like FomA. nih.gov These simulations have revealed the process of conformational change in FomA upon binding to fosfomycin, highlighting the importance of specific residues and interactions, such as a cation-π interaction between Arg62 and Trp207, which is thought to assist in the conformational change process. nih.gov

Furthermore, MD simulations, in conjunction with hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have been used to investigate the mechanism of fosfomycin resistance by the FosB enzyme. nih.govacs.org These simulations have shed light on the critical conformational changes of residues like Cys9 and Asn50, which are necessary for the release of the inactivated drug from the active site. nih.govacs.orgresearchgate.net

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Mechanisms

Quantum mechanical (QM) and hybrid QM/MM calculations are powerful computational methods used to study chemical reactions at the electronic level. These approaches are particularly useful for elucidating the detailed mechanisms of enzyme-catalyzed reactions, including those involving this compound and its parent compound.

Hybrid QM/MM simulations have been extensively used to explore the reaction mechanism of fosfomycin inactivation by resistance enzymes like FosA and FosB. nih.govnih.govacs.org In the case of FosB, QM/MM calculations have shown that the enzymatic reaction involves the opening of the epoxide ring of fosfomycin. nih.govacs.orgresearchgate.net These studies have also determined the free-energy profiles for the reaction, indicating the energetic favorability of the process. nih.govacs.orgresearchgate.net For the FosA enzyme, QM/MM calculations have detailed the two main chemical steps: proton transfer from a glutathione (B108866) thiol group to a tyrosine residue and the subsequent nucleophilic attack by the thiolate on the epoxide ring, which is the rate-limiting step. nih.gov

These computational studies provide a deep understanding of the catalytic mechanisms, including the role of metal cofactors and key amino acid residues in stabilizing transition states. nih.govnih.gov

Enzyme Computational Method Key Mechanistic Finding Reference
FosBQM/MM MDRevealed the critical role of conformational changes in Cys9 and Asn50 for product release. nih.govacs.org
FosAQM/MMIdentified the two-step reaction mechanism and the rate-limiting step. nih.gov
FosBQM/MMCalculated the free-energy profiles for epoxide ring opening. nih.govresearchgate.net

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, combined with virtual library design, is a powerful tool for discovering novel analogs of this compound with potential therapeutic applications.

Virtual screening approaches based on molecular docking have been used to identify potential new inhibitors of the MurA enzyme from large compound databases. nih.gov In one such study, over 1.4 million compounds were screened, leading to the experimental testing of 33 top candidates. nih.gov This approach successfully identified novel compounds with inhibitory effects on bacterial growth, highlighting the potential to find substitutes for fosfomycin, especially for resistant strains. nih.gov

The integration of high-throughput screening with deep learning-based virtual screening is an emerging strategy to discover new antibacterial compounds. biorxiv.org By training deep learning models on large datasets, it is possible to screen billions of compounds and identify novel chemical scaffolds with antibacterial activity. biorxiv.org These advanced computational methods accelerate the discovery of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized analogs.

While specific QSAR studies focused solely on this compound are not extensively documented, the principles of QSAR are widely applied in the design of analogous compounds, such as other enzyme inhibitors. For example, 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), have been successfully used to analyze the structure-activity relationships of other antibacterial agents. nih.gov These models use statistical methods to correlate the 3D properties of molecules with their biological activity, providing insights that can guide the design of more potent compounds. nih.govnih.gov The development of robust QSAR models for analogs of this compound could be a valuable tool in the search for new and improved phosphonate antibiotics.

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of (3-Hydroxy-4-oxobutyl)phosphonic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum would exhibit distinct signals for the protons on the butyl chain. The methylene (B1212753) protons adjacent to the phosphonic acid group (C1) would likely appear as a complex multiplet due to coupling with the phosphorus atom. The protons on the carbon bearing the hydroxyl group (C3) and the methylene protons at C2 would also show characteristic multiplets. The terminal methylene protons (C4) adjacent to the oxo group would likely be observed as a singlet or a slightly split signal.

¹³C NMR: The carbon spectrum would show four distinct signals corresponding to the four carbon atoms in the butyl chain. The chemical shifts would be influenced by the attached functional groups. For instance, the carbon of the keto group (C4) would resonate at a significantly downfield position (typically >200 ppm). The carbon attached to the phosphonic acid group (C1) and the carbon with the hydroxyl group (C3) would also have characteristic chemical shifts.

³¹P NMR: This is a crucial technique for characterizing organophosphorus compounds. organicchemistrydata.orgrsc.orghuji.ac.ilresearchgate.netnih.gov The ³¹P NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the phosphonic acid moiety. In proton-coupled ³¹P NMR, this signal would be split into a multiplet due to coupling with the adjacent methylene protons. The chemical shift range for phosphonic acids is broad but characteristic. huji.ac.ilresearchgate.net

Expected NMR Data for this compound

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity
¹H (C1-H) 1.5 - 2.5 Multiplet (dt or ddd)
¹H (C2-H) 1.8 - 2.8 Multiplet
¹H (C3-H) 4.0 - 4.5 Multiplet
¹H (C4-H) 2.2 - 2.7 Singlet
¹³C (C1) 25 - 35 (with P-C coupling) Triplet (due to P-coupling)
¹³C (C2) 30 - 45 Singlet
¹³C (C3) 60 - 70 Singlet
¹³C (C4) >200 Singlet
³¹P 15 - 30 Multiplet (in ¹H coupled)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is 168.01876 g/mol . oup.comepa.gov High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₄H₉O₅P).

The fragmentation pattern in MS provides valuable structural information. While specific fragmentation data for this compound is not published, general fragmentation rules for similar molecules can be applied. libretexts.orgnih.govyoutube.comyoutube.comnih.gov Common fragmentation pathways would likely involve:

Loss of a water molecule (H₂O) from the hydroxyl group.

Cleavage of the carbon-phosphorus bond.

Alpha-cleavage adjacent to the carbonyl group.

McLafferty rearrangement, if sterically possible.

Expected Fragmentation Ions in Mass Spectrometry

m/z Value Possible Fragment Origin
150 [M-H₂O]⁺ Loss of water
99 [C₄H₇O₂]⁺ Cleavage of C-P bond and loss of H₃PO₃
87 [CH₂PO(OH)₂]⁺ Cleavage of C1-C2 bond
71 [C₃H₃O₂]⁺ Alpha-cleavage and subsequent rearrangements

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the analysis of non-volatile and polar compounds like phosphonic acids. nih.govsielc.comphenomenex.comphenomenex.com Due to the high polarity of this compound, reversed-phase chromatography might require specific conditions, such as the use of ion-pairing reagents or specialized polar-embedded columns. sielc.com Porous graphitic carbon columns have also been shown to be effective for the separation of phosphonic acids. nih.gov Detection can be achieved using mass spectrometry (LC-MS), evaporative light scattering detection (ELSD), or derivatization with a UV-active compound. nih.govnih.gov

A typical HPLC-MS/MS method for a related phosphonic acid involved a gradient elution on a specialized polar pesticide column with a mobile phase consisting of formic acid in water and acetonitrile. phenomenex.comphenomenex.com

Gas Chromatography (GC)

Direct analysis of highly polar and non-volatile compounds like this compound by GC is challenging. Therefore, derivatization is typically required to increase volatility and thermal stability. oup.comoup.comnih.govresearchgate.netd-nb.info Common derivatization strategies for phosphonic acids include silylation (e.g., with BSTFA) or esterification (e.g., with pentafluorobenzyl bromide). oup.comoup.comresearchgate.net Following derivatization, the resulting volatile derivative can be analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govresearchgate.net For instance, the analysis of (aminomethyl)phosphonic acid (AMPA) impurities was successfully performed by GC-MS after derivatization with BSTFA. oup.comoup.com

X-Ray Crystallography of Enzyme-Ligand Complexes (if applicable to this compound's complexes)

X-ray crystallography provides atomic-level three-dimensional structural information of molecules. While a crystal structure of isolated this compound has not been reported, the analysis of its complexes with enzymes is of significant interest.

This phosphonate (B1237965) is known to be a substrate mimic for DHAP-dependent aldolases, such as fructose-1,6-bisphosphate aldolase (B8822740). nih.gov The crystal structure of human muscle aldolase has been determined, revealing an α/β-barrel structure with the active site located within the barrel. nih.govnih.gov Although a specific crystal structure of the complex with this compound is not available in the public domain, studies have discussed the acceptance of this phosphonate by various aldolases in the context of protein X-ray data. nih.gov Such studies would involve co-crystallizing the enzyme with the phosphonic acid or soaking pre-formed enzyme crystals with a solution of the ligand. The resulting electron density maps would reveal the precise binding mode of the inhibitor in the enzyme's active site, providing insights into the molecular interactions that govern its inhibitory activity.

Isotope Labeling and Tracing in Biochemical Systems

Isotope labeling is a powerful technique to trace the metabolic fate of a compound and to elucidate reaction mechanisms. This compound can be synthesized with stable isotopes (e.g., ²H, ¹³C, ¹⁸O) or radioisotopes (e.g., ¹⁴C, ³²P). scispace.comnih.govnih.govresearchgate.net

Stable Isotope Labeling: Incorporating stable isotopes allows for the use of NMR and mass spectrometry to follow the compound's transformation in a biological system. For example, ¹³C-labeling could be used in conjunction with NMR to monitor its binding to an enzyme or to identify metabolic products. nih.gov ¹⁸O-labeling studies have been used to investigate atom exchange during phosphate (B84403) sorption and desorption processes, a technique that could be adapted to study the interaction of this phosphonate with enzymes. scispace.com

Radioisotope Labeling: Radiolabeled this compound (e.g., with ³²P) would enable highly sensitive detection in biochemical assays. This would be particularly useful for quantifying its binding to aldolases, determining kinetic parameters, and for use in biodistribution studies. Similar approaches have been used for other phosphonic acids in the development of radiopharmaceuticals for bone pain palliation. nih.gov

The use of these advanced analytical techniques is crucial for the comprehensive characterization of this compound, enabling its effective use as a tool in biochemical and enzymological research.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies

Emerging strategies could significantly improve access to this compound. For instance, the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) for the dealkylation of phosphonate (B1237965) esters, is known for its chemoselectivity and mild conditions. mdpi.com The adaptation of microwave-assisted synthesis to the McKenna reaction has been shown to accelerate reaction times from hours to minutes, offering a rapid and high-yield pathway to phosphonic acids. mdpi.com Another established method, the Michaelis-Becker reaction, has been successfully optimized for the synthesis of other bioactive phosphonates like fosmidomycin (B1218577), achieving yields of 60% over six steps. tandfonline.comtandfonline.com The development of a unified synthetic route that employs readily available starting materials and minimizes purification steps would be highly desirable. tandfonline.com Given the presence of a chiral center at the C3 position, a key future direction will be the development of asymmetric synthetic methods to produce enantiomerically pure forms of the compound, which is critical for studying stereospecific interactions with biological targets.

Table 1: Comparison of Potential Synthetic Strategies for Phosphonic Acids
Synthetic MethodKey Reagents/ConditionsAdvantagesPotential Challenges for (3-Hydroxy-4-oxobutyl)phosphonic acidReference
Michaelis-Arbuzov ReactionReaction of a trialkyl phosphite (B83602) with an alkyl halide.Well-established, versatile for C-P bond formation.Requires suitable halogenated precursor; potential for side reactions. wikipedia.org
Michaelis-Becker ReactionReaction of a dialkyl phosphite with a sodium alkoxide, followed by an alkyl halide.Uses readily available dialkyl phosphites. Optimized for similar compounds.Requires strong base; may not be compatible with sensitive functional groups (aldehyde). tandfonline.com
McKenna Reaction (Microwave-Assisted)Bromotrimethylsilane (BTMS) for dealkylation of phosphonate diesters, accelerated by microwave irradiation.Fast (minutes vs. hours), high yields (>95%), chemoselective, mild conditions.Requires prior synthesis of the phosphonate diester precursor. mdpi.com
Pudovik ReactionAddition of H-phosphonates to unsaturated compounds (e.g., aldehydes, imines).Direct formation of α-hydroxy or α-amino phosphonates.Stereocontrol can be challenging without a chiral catalyst. wikipedia.org

Exploration of New Enzymatic Targets

The structural features of this compound make it a compelling candidate for interacting with several classes of enzymes. Phosphonates are recognized as potent inhibitors of enzymes that process phosphate (B84403) or diphosphate (B83284) substrates. wikipedia.org A significant research avenue is the exploration of this compound's effect on enzymes involved in metabolic pathways.

A key area of interest is its potential interaction with aldolases. The structural isomer, 4-hydroxy-3-oxobutylphosphonate, has been successfully used as a substrate mimic for dihydroxyacetone phosphate (DHAP)-dependent aldolases, which are crucial enzymes in glycolysis and gluconeogenesis. nih.gov These enzymes, including both Type I (Schiff base mechanism) and Type II (metal-dependent) aldolases, were found to stereoselectively add the phosphonate mimic to aldehyde acceptors. nih.gov This strongly suggests that this compound could also serve as a substrate or inhibitor for this enzyme family, providing a tool to study carbohydrate metabolism.

Furthermore, the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, which is essential in many bacteria, parasites, and plants but absent in humans, presents another attractive set of targets. acs.orgresearchgate.net The phosphonate natural product fosmidomycin inhibits 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR, or IspC), a key enzyme in this pathway. tandfonline.comresearchgate.net Investigating whether this compound or its derivatives can inhibit DXR or other enzymes in the MEP pathway could lead to the development of novel anti-infective agents. Other potential targets include protein-tyrosine phosphatases and peptidases, where phosphonates can act as mimics of the tetrahedral transition state of substrate hydrolysis. researchgate.net

Table 2: Potential Enzymatic Targets for this compound
Enzyme ClassSpecific ExampleRationale for TargetingReference
AldolasesFructose-bisphosphate aldolase (B8822740)Acts as a structural mimic of dihydroxyacetone phosphate (DHAP), a natural substrate. nih.gov
Reductoisomerases (MEP Pathway)1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC)Phosphonates are known inhibitors of this pathway, which is a target for antimalarials and antibiotics. acs.orgresearchgate.net
PhosphatasesProtein-Tyrosine Phosphatase 1B (PTP-1B)The phosphonate group is a stable isostere of the phosphate group, mimicking the enzyme's substrate. researchgate.net
PeptidasesLeucine aminopeptidaseMimics the tetrahedral gem-diolate transition state of peptide bond hydrolysis. researchgate.netbeilstein-journals.org
C-P LyasesPhn operon enzymesBacteria utilize C-P lyases to cleave phosphonates for phosphorus acquisition; the compound could be a substrate or inhibitor. nih.govresearchgate.net

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach combining computational and experimental techniques will be pivotal in accelerating the discovery and characterization of the biological activities of this compound. This integrated strategy allows for the rational design of experiments and a deeper understanding of molecular interactions.

Computational Approaches: Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to determine the molecule's stable conformations, electronic properties, and gas-phase proton affinities. researchgate.netacs.org Molecular dynamics (MD) simulations can provide insights into its behavior in a condensed phase and its interactions with solvent molecules. researchgate.net Crucially, molecular docking and in silico screening can be used to predict binding affinities and poses of the compound within the active sites of potential enzyme targets, prioritizing candidates for experimental validation. acs.org

Experimental Methodologies: These computational predictions can be tested using a suite of experimental techniques. High-throughput screening (HTS) of enzyme libraries can rapidly identify potential protein targets. acs.org For hit validation, detailed kinetic analyses would be performed to determine the mode of inhibition. Advanced spectroscopic methods, particularly 31P NMR and mass spectrometry, are invaluable for the chemispecific detection and characterization of phosphonates and their metabolic products in complex biological mixtures. nih.gov Furthermore, activity-based protein profiling (ABPP) using probes derived from this compound could identify its direct targets in a native cellular environment, helping to elucidate its mechanism of action and potential off-target effects. acs.org

Table 3: Integrated Methodologies for Studying this compound
MethodologyPurposeExample ApplicationReference
Molecular DockingPredict binding modes and affinities to prioritize potential enzyme targets.Screening against a library of aldolase or phosphatase crystal structures. acs.org
Quantum Mechanics (QM)Calculate structural and electronic properties, and reaction energy barriers.Determine the most stable conformers and the energy barrier for proton transfer. researchgate.net
31P NMR SpectroscopyDetect and quantify the phosphonate compound and its metabolites in biological samples.Monitor the enzymatic transformation of the compound in real-time. mdpi.comnih.gov
Activity-Based Protein Profiling (ABPP)Identify and isolate enzyme targets directly from complex proteomes.Use a tagged probe version of the compound to label its binding partners in cell lysates. acs.org
X-ray CrystallographyDetermine the three-dimensional structure of the compound bound to its enzyme target.Obtain a crystal structure of the compound in the active site of an enzyme like DXR or an aldolase. nih.gov

Application as Biochemical Probes for Fundamental Biological Processes

The inherent stability of the carbon-phosphorus bond compared to the P-O bond in phosphates makes phosphonates ideal scaffolds for creating chemical probes to study biological systems. researchgate.netnih.gov this compound is particularly well-suited for this role due to its mimicry of natural metabolites and its multiple functional groups available for derivatization.

Future research should focus on synthesizing derivatives of this compound to serve as biochemical probes. acs.org By attaching a reporter group, such as a fluorophore, a fluorescent probe can be created to visualize the compound's uptake and subcellular localization in living cells using advanced microscopy techniques. Alternatively, incorporating an affinity tag like biotin (B1667282) would generate a probe for use in ABPP experiments. acs.org Such a probe could be used to selectively isolate and identify its protein binding partners from cell extracts, a powerful method for target discovery and validation. acs.org

Given its structural resemblance to intermediates in central carbon metabolism, these probes could be used to investigate fundamental processes like glycolysis. For example, they could help identify and characterize novel enzymes that interact with glycolysis intermediates or regulate the pathway. The phosphonate group's ability to chelate metal ions also suggests potential applications in developing probes for metal-dependent enzymes or as responsive agents for magnetic resonance spectroscopy. nih.gov The development of such molecular tools would provide researchers with new ways to interrogate complex biological pathways and discover novel protein functions. acs.org

Q & A

Q. Table 1: Key Reaction Parameters and Outcomes

ParameterEffect on Yield/Purity
Acid ConcentrationHigh HCl may degrade precursors
Temperature>80°C increases hydrolysis rate
Solvent PolarityPolar solvents improve solubility

Advanced: How can the McKenna procedure be modified to reduce by-products in this compound synthesis?

Answer:
Byproducts in the McKenna procedure often arise from incomplete dealkylation or silane reagent impurities. To mitigate this:

  • Use anhydrous conditions to prevent competing hydrolysis pathways.
  • Optimize bromotrimethylsilane stoichiometry (1.5–2 equivalents) to ensure complete dealkylation .
  • Introduce inert gas purging (N₂/Ar) to minimize oxidation. Post-synthesis purification via ion-exchange chromatography can isolate the target compound from residual siloxanes or unreacted precursors.

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (limit of detection [LOD] <0.01 mg/kg) and specificity . Key steps include:

Sample Preparation: Acidic extraction (pH 2–3) to protonate the phosphonic acid group.

Internal Standards: Deuterated analogs (e.g., D₆-(3-Hydroxy-4-oxobutyl)phosphonic acid) to correct for matrix effects.

Calibration: Matrix-matched standards to account for ion suppression/enhancement.

Q. Table 2: Analytical Performance Metrics

MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)
LC-MS/MS0.0050.0185–95
HPLC-UV0.10.270–80

Advanced: How can researchers resolve discrepancies between detected phosphonic acid levels and fosetyl-Al degradation expectations?

Answer:
Phosphonic acid in plant tissues may originate from fosetyl-Al degradation (regulated) or endogenous biosynthesis (e.g., microbial activity). To differentiate sources:

  • Isotopic Labeling: Use ¹⁸O-labeled fosetyl-Al to track degradation pathways .
  • Comparative Degradation Studies: Incubate plant tissues with/without fosetyl-Al and monitor phosphonic acid kinetics.
  • Enzymatic Profiling: Test for phosphatase enzymes that hydrolyze fosetyl-Al to phosphonic acid . Regulatory thresholds (e.g., 0.01–0.2 mg/kg) vary by jurisdiction, requiring region-specific validation .

Basic: What experimental designs assess the environmental persistence of this compound?

Answer:
Persistence studies should evaluate:

Photodegradation: UV irradiation (λ = 254 nm) in aqueous solutions to simulate sunlight exposure.

Biodegradation: Soil microcosms with microbial consortia, measuring half-life (t½) via LC-MS/MS.

Oxidation: Advanced oxidation processes (e.g., Fenton’s reagent) to test reactivity with hydroxyl radicals .

Q. Table 3: Degradation Half-Lives Under Different Conditions

Conditiont½ (Days)
UV Light (pH 7)5–7
Soil Biodegradation30–60
Fenton’s Reagent<1

Advanced: How do structural features of this compound influence its coordination chemistry?

Answer:
The hydroxy-oxobutyl moiety enhances chelation with metal ions (e.g., Fe³⁺, Al³⁺) via P=O and -OH groups. Steric hindrance from the butyl chain affects binding kinetics:

  • Electronic Effects: Electron-withdrawing substituents on the phosphonic acid group increase acidity (pKa ~2–3), promoting deprotonation and ligand-metal coordination .
  • Applications: Used in proton-conducting materials (e.g., fuel cell membranes) due to stable hydrogen-bonding networks .

Basic: What regulatory thresholds apply to phosphonic acid residues in plant research, and how do labs ensure compliance?

Answer:
Reporting limits (RLs) for phosphonic acid vary: 0.01 mg/kg (EU) to 0.2 mg/kg (non-EU labs) . Compliance requires:

  • Method Validation: Ensure LOD/LOQ meet regional RLs.
  • Source Attribution: Document fosetyl-Al application history or natural biosynthesis pathways .
  • Third-Party Audits: Regular ISO 17025 accreditation checks for analytical labs.

Advanced: What molecular dynamics (MD) approaches model this compound in proton-exchange membranes?

Answer:
MD simulations using force fields (e.g., OPLS-AA) parameterized for phosphonic acids can predict:

  • Hydronium Ion Mobility: Strong hydrogen bonding with phosphonic acid groups slows proton diffusion .
  • Morphology: Phase separation in sulfonic/phosphonic acid copolymer membranes enhances conductivity.
  • Validation: Compare simulated radial distribution functions (RDFs) with experimental neutron scattering data.

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